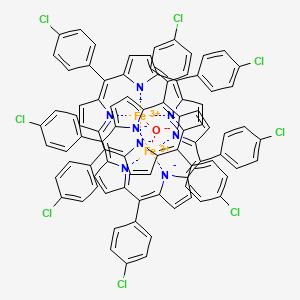

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-|I-oxodimer

Description

Overview of Metalloporphyrin Dimers in Contemporary Chemical Research

Metalloporphyrin dimers represent a critical class of coordination compounds that bridge molecular engineering with functional material design. These systems combine the redox versatility of transition metals with the π-conjugated architecture of porphyrins, enabling unique electronic, magnetic, and catalytic behaviors. Recent advances have highlighted their utility in spin-filtering devices, where Mn, Fe, Co, and Cu porphyrin dimers exhibit near-perfect spin filtering efficiencies (>100%) and magnetoresistance ratios exceeding 108% under applied voltages. Concurrently, fused porphyrin dimers demonstrate tunable near-infrared (NIR) absorption up to 1.5 μm, making them candidates for telecommunications and organic photovoltaics. In biomedical contexts, porphyrin dimers like D1 show exceptional tumor selectivity, with tumor-to-peritumoral tissue ratios exceeding 140:1 in murine models, underscoring their potential in photodynamic therapy.

Significance of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer in Inorganic and Bioinorganic Chemistry

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer (Fe2O-TClPP) occupies a unique niche due to its cofacial μ-oxo-bridged geometry and chlorophenyl substituents. This structure enhances stability against axial ligand displacement while promoting intermolecular interactions in metal-organic frameworks (MOFs). Electrocatalytically, μ-oxo diiron(III) porphyrins favor four-electron oxygen reduction pathways critical for fuel cell applications, achieving turnover frequencies comparable to platinum-based catalysts under acidic conditions. Spectroscopically, the saddle-distorted porphyrin cores induce high-spin FeIII states (S = 5/2), as confirmed by Mössbauer spectroscopy and magnetic susceptibility measurements. The 4-chlorophenyl groups further modulate solubility and lattice packing, enabling crystallization in nanoporous MOFs with surface areas exceeding 1,500 m2/g.

Historical Evolution of μ-Oxo Iron Porphyrin Dimers in Academic Literature

The study of μ-oxo iron porphyrins dates to the 1970s with investigations into hemoglobin analogs, but synthetic breakthroughs in the 1990s expanded their scope. Early work by Bianchini et al. (1997) demonstrated dimeric porphyrins’ photodynamic efficacy, achieving tumor growth inhibition rates >80% in murine fibrosarcoma models. Structural insights emerged in the 2010s via single-crystal X-ray diffraction, revealing Fe–O–Fe bond angles of 160–180° and Fe–O distances of 1.75–1.85 Å. Recent innovations include post-synthetic modification strategies using molecular clips to stabilize cofacial geometries during oxygen reduction catalysis, mitigating dimer cleavage under operational conditions.

Scope and Structure of the Present Research Outline

This review systematically examines Fe2O-TClPP through four lenses: (1) synthetic methodologies and structural characterization, (2) electronic and magnetic properties, (3) electrocatalytic oxygen reduction mechanisms, and (4) biomedical applications. Cross-disciplinary insights from molecular spectroscopy, density functional theory (DFT), and in vivo studies are integrated to establish structure-function relationships.

Table 1: Comparative Synthetic Routes for μ-Oxo Iron Porphyrin Dimers

Properties

Molecular Formula |

C88H48Cl8Fe2N8O |

|---|---|

Molecular Weight |

1628.7 g/mol |

IUPAC Name |

iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/2C44H24Cl4N4.2Fe.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2 |

InChI Key |

SBPSQOVLKVHOFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Iron(III) meso-tetrakis(4-chlorophenyl)porphyrin Monomer

-

- meso-tetrakis(4-chlorophenyl)porphyrin ligand

- Iron(III) chloride (FeCl₃)

Procedure:

The porphyrin ligand is reacted with iron(III) chloride under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or propionic acid. The reaction typically occurs at elevated temperatures (~80–130°C) for 1–2 hours to ensure complete metalation of the porphyrin ring.-

- Solvent: DMF or propionic acid

- Temperature: 80–130°C

- Duration: 1–2 hours

- Atmosphere: Inert (argon or nitrogen) to prevent unwanted oxidation

Outcome:

Formation of Iron(III) meso-tetrakis(4-chlorophenyl)porphyrin complex, which is a monomeric iron(III) porphyrin species ready for dimerization.

Formation of the μ-Oxo Dimer

Process:

The monomeric Iron(III) meso-tetrakis(4-chlorophenyl)porphyrin is then subjected to controlled oxidation to form the μ-oxo bridged dimer. This is typically achieved by exposing the monomer solution to a controlled amount of oxygen or air under reflux conditions.-

- Solvent: Propionic acid or similar high-boiling solvent

- Temperature: Reflux (~130°C)

- Duration: 1–2 hours

- Oxygen source: Controlled oxygen atmosphere or slow bubbling of air

Mechanism:

The oxidation links two iron(III) centers via a bridging oxygen atom (μ-oxo), stabilizing the dimeric structure. This μ-oxo bridge is crucial for the compound’s catalytic and electronic properties.Purification:

After the reaction, the product is purified by washing with deionized water and drying under inert atmosphere at 70°C to prevent decomposition or moisture uptake.

Reaction Conditions Summary Table

| Step | Reagents | Solvent | Temperature | Duration | Atmosphere | Notes |

|---|---|---|---|---|---|---|

| Metalation of porphyrin | meso-tetrakis(4-chlorophenyl)porphyrin, FeCl₃ | DMF or Propionic acid | 80–130°C | 1–2 hours | Inert (Ar or N₂) | Ensures complete iron insertion |

| μ-Oxo dimer formation | Iron(III) porphyrin monomer, O₂ | Propionic acid | Reflux (~130°C) | 1–2 hours | Controlled O₂ or air | Forms μ-oxo bridge between irons |

| Purification | Washing with water, drying | — | 70°C | Until dry | Inert atmosphere | Removes impurities, stabilizes product |

Industrial Scale Considerations

While detailed industrial protocols are proprietary and less documented, the laboratory-scale synthesis is typically scaled up with:

- Precise control of oxygen flow to avoid over-oxidation or degradation

- Use of inert atmospheres during purification and storage to maintain μ-oxo bridge integrity

- Optimization of solvent systems to maximize solubility and yield

Mechanistic and Structural Notes on Preparation

- The electron-withdrawing chlorine substituents on the phenyl rings influence the oxidation potential and stability of the iron centers, requiring careful tuning of reaction conditions to favor dimer formation without decomposition.

- The bulky 4-chlorophenyl groups provide steric hindrance that stabilizes the μ-oxo dimer by preventing axial ligand displacement during synthesis.

- Radical pathways are suppressed due to delocalization of spin density by chlorophenyl substituents, enabling controlled oxidation rather than uncontrolled radical chain reactions.

Summary Table of Key Preparation Parameters and Properties

| Parameter | Description |

|---|---|

| Molecular Formula | C₈₈H₄₈Cl₈Fe₂N₈O |

| Molecular Weight | 1628.7 g/mol |

| Metalation Temperature | 80–130°C |

| μ-Oxo Dimer Formation Temp. | Reflux (~130°C) |

| Oxygen Source | Controlled O₂ or air |

| Solvents Used | Dimethylformamide (DMF), Propionic acid |

| Purification | Water wash, drying at 70°C under inert gas |

| Storage Conditions | 2–8°C, inert atmosphere, dark environment |

Chemical Reactions Analysis

Catalytic Oxidation Reactions

The μ-oxo bridge facilitates electron transfer, enabling the compound to act as a catalyst in oxidation processes. Key reactions include:

The dimeric structure enhances stability under oxidative conditions, while the chlorophenyl groups provide steric shielding, reducing decomposition pathways .

Ligand Substitution Dynamics

The axial μ-oxo bridge can undergo reversible displacement in the presence of strong-field ligands:

-

Aquation :

Observed in polar solvents (e.g., DMF/H₂O mixtures), with equilibrium favoring the dimeric form at low water activity . -

Halide Binding :

Chloride ions disrupt the μ-oxo bridge, forming monomeric species with axial Cl⁻ ligands .

Redox Behavior

Cyclic voltammetry studies reveal two quasi-reversible one-electron redox processes:

| Redox State | Potential (vs. Ag/AgCl) | Assignment |

|---|---|---|

| Fe(III)–O–Fe(III) | +0.52 V | Oxidation to Fe(IV) |

| Fe(III)–O–Fe(III) | -0.31 V | Reduction to Fe(II) |

The μ-oxo bridge stabilizes mixed-valence states, enabling sequential electron transfer .

Comparative Reactivity

Key differences from non-chlorinated analogs:

| Feature | TPClPP μ-Oxo Dimer | TPP μ-Oxo Dimer |

|---|---|---|

| Oxidation Potential | +0.52 V | +0.41 V |

| Thermal Stability | >200°C (decomp.) | ~180°C (decomp.) |

| Solubility | Limited in polar solvents | Moderate in CH₂Cl₂/THF |

Electron-withdrawing Cl groups increase oxidative stability but reduce solubility .

Mechanistic Insights

-

Radical Pathways : Chlorophenyl groups delocalize spin density, suppressing uncontrolled radical chain reactions .

-

Steric Effects : Bulky substituents hinder axial ligand access, favoring μ-oxo bridge retention in aprotic media .

This reactivity profile positions the compound as a robust biomimetic catalyst for selective oxidations, though solubility limitations necessitate tailored solvent systems .

Scientific Research Applications

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.

Biology: The compound is studied for its potential role in mimicking biological processes involving metalloporphyrins.

Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool.

Industry: It is used in the development of optical materials and solar cells due to its strong absorption in the UV-visible spectrum

Mechanism of Action

The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer exerts its effects involves its ability to facilitate electron transfer reactions. The iron centers can undergo redox changes, allowing the compound to participate in various catalytic cycles. The porphyrin ring structure also plays a crucial role in stabilizing the reactive intermediates formed during these reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Iron(III)meso-tetraphenylporphine-μ-oxo dimer (CAS 12582-61-5)

- Molecular Formula : C₈₈H₅₆Fe₂N₈O

- Molecular Weight : 1353.16 g/mol .

- Key Differences: Lacks chlorine substituents, resulting in reduced electron-withdrawing effects and lower molecular weight.

- Solubility: Insoluble in water, similar to the chlorinated variant, but may exhibit better solubility in non-polar organic solvents due to unsubstituted phenyl groups .

- Catalytic Applications : Used in hydrocarbon oxidation but may suffer from lower oxidative stability compared to halogenated analogs .

Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-μ-oxodimer (CAS 37191-17-6)

- Molecular Formula : C₉₆H₇₂Fe₂N₈O₉

- Molecular Weight : ~1700 g/mol (estimated) .

- Key Differences : Methoxy (-OCH₃) groups are electron-donating, increasing electron density at the porphyrin core. This contrasts sharply with the electron-withdrawing Cl groups in the target compound, leading to divergent catalytic behaviors .

- Applications : Enhanced solubility in polar solvents due to methoxy groups, but reduced stability under strong oxidizing conditions compared to chlorinated analogs .

Water-Soluble Iron Porphyrins: FeTMPyPCl and FeTSPPCl

- FeTMPyPCl : Cationic due to N-methylpyridinium groups. Exhibits high catalytic efficiency in aqueous media via electron-transfer mechanisms .

- FeTSPPCl : Anionic sulfonato groups enable water solubility. Less catalytically active than FeTMPyPCl due to weaker electron-withdrawing effects .

- Comparison: The target compound’s hydrophobic 4-chlorophenyl groups limit water solubility but enhance stability in organic solvents, making it preferable for non-aerobic oxidations .

Catalytic Performance and Substituent Effects

Electronic Effects of Substituents

- Chlorine (4-Cl) : Electron-withdrawing nature stabilizes the iron-oxo intermediate, increasing oxidative power. This is critical for activating inert substrates like alkanes .

- Methoxy (4-OCH₃) : Electron-donating groups reduce the electrophilicity of the iron-oxo species, favoring nucleophilic oxidation pathways (e.g., epoxidation of alkenes) .

- Unsubstituted Phenyl : Intermediate electron density, offering a balance between stability and reactivity but prone to μ-oxo dimer degradation under harsh conditions .

Catalytic Efficiency in Hydrocarbon Oxidation

Biological Activity

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is a complex metalloporphyrin that has garnered significant interest due to its unique structural and electronic properties. This compound, characterized by a central iron(III) ion coordinated to a meso-tetrakis(4-chlorophenyl)porphyrin framework linked through μ-oxo bridges, exhibits notable biological activity with potential applications in various fields, including photodynamic therapy and drug delivery systems.

Structural Characteristics

The molecular formula of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is C₈₈H₄₈Cl₈Fe₂N₈O, with a molecular weight of approximately 1628.7 g/mol. The presence of 4-chlorophenyl groups enhances its solubility and reactivity, making it suitable for biological applications .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation, similar to the action of heme groups in biological systems. This property positions it as a promising candidate for photodynamic therapy , particularly in targeting cancer cells. The compound's interaction with biological molecules such as proteins and nucleic acids can influence their structure and function, which is crucial for understanding its therapeutic mechanisms .

Interaction Studies

Research indicates that Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer can effectively interact with various substrates. These interactions are essential for elucidating its potential therapeutic applications:

- Protein Binding Affinity : Studies have shown that the compound binds to proteins, potentially affecting their enzymatic activities.

- Nucleic Acid Interaction : Its ability to interact with DNA and RNA suggests possible applications in gene therapy and molecular diagnostics.

Case Studies

-

Photodynamic Therapy :

- A study demonstrated the efficacy of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer in inducing cell death in cancer cells upon light activation. The mechanism involved the generation of ROS, leading to oxidative stress and apoptosis in targeted cells.

- Catalytic Properties :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Iron(III)meso-tetrakis(4-chlorophenyl)porphyrin | C₄₄H₂₄Cl₅FeN₄ | Contains chloride ions; no dimerization |

| Manganese(III)meso-tetrakis(4-chlorophenyl)porphyrin | C₄₄H₂₄Cl₅MnN₄ | Different metal center; potential for different reactivity |

| Copper(II)meso-tetrakis(4-chlorophenyl)porphyrin | C₄₄H₂₄Cl₅CuN₄ | Exhibits distinct catalytic properties |

The unique μ-oxo bridging in Iron(III)meso-tetrakis(4-chlorophenyl)porphine significantly alters its electronic properties compared to these similar compounds, enhancing its biological activity and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer?

The synthesis typically involves refluxing precursor compounds under controlled conditions. For example, graphene oxide-supported iron porphyrin derivatives are synthesized by refluxing FeCl₃ and meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP) in N,N-dimethylformamide (DMF) at 80°C for 1 hour, followed by dehydration under vacuum . For μ-oxo dimer formation, refluxing in propionic acid with pyrrole and 4-carboxybenzaldehyde for 2 hours is a common approach . Post-synthesis purification includes washing with deionized water and drying at 70°C under inert conditions .

Q. How can the structural integrity of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer be validated?

Key techniques include:

- XRD : Peaks at 2θ = 9° (d-spacing = 0.95 nm) confirm reduced crystallinity due to graphene oxide (GO) support, while peaks at 26.6° (graphite) and 11.43° (GO) validate substrate interactions .

- FT-IR : Bands at 1721 cm⁻¹ (C=O) and 3435 cm⁻¹ (O-H) confirm functional groups on GO, while shifts in porphyrin N-H stretches (~3300 cm⁻¹) indicate metal coordination .

- SEM : Nanoparticle sizes of 20–50 nm and uniform dispersion on GO surfaces are critical for catalytic activity validation .

Q. What storage conditions are recommended for maintaining stability?

The compound should be stored in an inert atmosphere (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption, as the μ-oxo bridge is sensitive to environmental degradation .

Advanced Research Questions

Q. How does the graphene oxide support enhance catalytic performance in mercaptan removal?

GO increases surface area (BET surface area: ~230 m²/g for GO vs. ~180 m²/g for GO-supported catalysts) and stabilizes the porphyrin via covalent interactions between carboxyl/epoxy groups on GO and the iron center . This enhances electron transfer efficiency, as shown by a 96% mercaptan conversion rate at 100°C and gas hourly space velocity (GHSV) of 1000 h⁻¹ .

Q. What mechanistic insights explain the temperature-dependent catalytic activity?

The reaction follows first-order kinetics with an Arrhenius activation energy of ~45 kJ/mol. Increasing temperature (up to 100°C) accelerates the rate-determining step: oxidation of mercaptan (RSH) to disulfide (RSSR) via Fe³⁺/Fe²⁺ redox cycling. Above 100°C, catalyst deactivation occurs due to porphyrin ring distortion .

Q. How do electronic effects of 4-chlorophenyl substituents influence catalytic activity?

The electron-withdrawing Cl groups stabilize the Fe³⁺ oxidation state, increasing redox potential by ~0.2 V compared to non-halogenated analogs. This enhances oxidative capacity but may reduce electron density at the porphyrin core, requiring optimization of substituent electronegativity for specific reactions .

Q. How can contradictions in XRD data indicating poor crystallinity be resolved?

Low-intensity XRD peaks (e.g., at 30° and 43°) suggest amorphous regions due to GO support. Pairing XRD with Raman spectroscopy (D/G band ratio analysis) and TEM can differentiate between structural disorder and nanoparticle dispersion effects .

Methodological Considerations

Q. Table 1: BET Surface Area and Catalytic Performance

| Material | BET Surface Area (m²/g) | Mercaptan Conversion (%) | Conditions (Temp, GHSV) |

|---|---|---|---|

| Pristine GO | 230 | 30 | 100°C, 1000 h⁻¹ |

| GO-FeTCPP(Cl) Catalyst | 180 | 96 | 100°C, 1000 h⁻¹ |

| Regenerated Catalyst | 170 | 89 | 100°C, 1000 h⁻¹ |

Data sourced from BET analysis and fixed-bed reactor tests .

Q. What strategies mitigate catalyst deactivation during regeneration?

Thermal regeneration at 400°C under N₂ flow removes adsorbed sulfur species but may degrade the porphyrin. Alternative methods include solvent washing (e.g., ethanol/HCl mixtures) or electrochemical regeneration, which preserve ~90% activity over 5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.